3-(Carbamoylamino)-3-phenylpropanoic acid
Description
Contextualization as a Substituted Phenylpropanoic Acid Derivative
3-(Carbamoylamino)-3-phenylpropanoic acid is fundamentally a derivative of 3-phenylpropanoic acid, also known as hydrocinnamic acid. researchgate.netwikipedia.orgiarc.frdrugbank.comchemicalbook.com This parent molecule consists of a benzene (B151609) ring attached to a propanoic acid tail. researchgate.netwikipedia.orgiarc.frdrugbank.comchemicalbook.com The substitution on the propanoic acid chain is what defines the unique properties and reactivity of its derivatives. In the case of this compound, the key substitution is the carbamoylamino group at the third carbon position, which introduces both a nitrogen and a carbonyl moiety. This class of compounds, substituted phenylpropanoic acids, is significant in various fields, including the development of pharmaceuticals. researchgate.netwikipedia.org
Classification as an N-Carbamoylamino Acid Analogue
The presence of the carbamoyl (B1232498) (or ureido) group attached to the amino function at the beta-position of the phenylpropanoic acid backbone classifies this compound as an N-carbamoylamino acid analogue. The carbamate (B1207046) group (-NH(C=O)-) is a crucial structural motif found in numerous biologically active molecules and is known for its chemical and proteolytic stability. drugbank.com N-acyl amino acids, a broader family to which N-carbamoylamino acids belong, have been identified in various biological systems. drugbank.com The study of N-carbamoyl-L-amino acids, which are isomers of the title compound, has been of interest, particularly in the context of enzymatic hydrolysis. nih.gov
Overview of Academic Research Significance in Synthetic and Mechanistic Organic Chemistry
The academic research significance of this compound and its analogues lies in their potential as building blocks in organic synthesis and for mechanistic studies. The ureido group can participate in various chemical transformations, and its presence in a chiral molecule offers opportunities for stereoselective synthesis.
Detailed research findings on closely related β-ureido acids have provided mechanistic insights into their reversible ring-closure reactions to form dihydrouracils in acidic conditions. researchgate.net The kinetics of these reactions are influenced by the substituents on the ureido nitrogen, highlighting the role of the carbamoyl moiety in directing reaction pathways. researchgate.net
Furthermore, derivatives of 3-phenylpropanoic acid are instrumental in synthetic procedures. For instance, the synthesis of (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid, a protected β-amino acid derivative, showcases the utility of substituted phenylpropanoic acids in constructing more complex molecules with potential applications in peptide chemistry. orgsyn.org The synthesis of various 3-amino-3-phenylpropanoic acid derivatives has also been explored, indicating the importance of this structural scaffold in medicinal chemistry research.
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, the synthesis of related compounds provides a blueprint for its potential preparation. For example, the synthesis of 2-(3-Benzoylthioureido)-3-phenylpropanoic acid involves the reaction of phenylalanine with benzoyl isothiocyanate, suggesting a similar approach using an appropriate isocyanate could yield the target ureido compound. researchgate.net The synthesis of other N-acylated phenylalanine derivatives often involves the coupling of the amino acid with a corresponding acyl chloride or the use of coupling agents.
Below is a table summarizing the key chemical information for this compound and its parent compound, 3-phenylpropanoic acid.
| Property | This compound | 3-Phenylpropanoic acid |
| Synonyms | N-Carbamoyl-β-phenylalanine, 3-Ureido-3-phenylpropanoic acid | Hydrocinnamic acid, Benzenepropanoic acid |
| Molecular Formula | C10H12N2O3 | C9H10O2 |
| Molecular Weight | 208.21 g/mol | 150.17 g/mol |
| Appearance | Not available | White crystalline solid |
| Melting Point | Not available | 45-48 °C |
| Boiling Point | Not available | 280 °C |
| Solubility in Water | Not available | 5.9 g/L |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(carbamoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(15)12-8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPUTCLPFMFUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Pathways
Direct N-Carbamoylation Approaches
Direct N-carbamoylation involves the introduction of a carbamoyl (B1232498) group (-CONH2) onto the nitrogen atom of a precursor amino acid, in this case, 3-amino-3-phenylpropanoic acid. This can be achieved through several reagents and reaction conditions.
Reaction of Precursor Amino Acids with Inorganic Cyanates (e.g., NaOCN, KOCN)
The reaction of amino acids with inorganic cyanates, such as sodium cyanate (B1221674) (NaOCN) or potassium cyanate (KOCN), in an aqueous solution is a well-established method for the synthesis of N-carbamoyl amino acids. This method is notable for its operational simplicity and the use of readily available and economical reagents. The reaction proceeds via the nucleophilic attack of the amino group on cyanic acid (HNCO), which is in equilibrium with the cyanate salt in water.
Research on the N-carbamoylation of various amino acids has identified optimal conditions for this transformation. A study focusing on the preparative scale N-carbamoylation of several amino acids, including β-alanine, found that the reaction efficiency is significantly dependent on pH. researchgate.net While a pH range of 8.5–9 at moderate temperatures was suggested as optimal by kinetic modeling, practical considerations led to the preference for a pH range of 7–8 at 40–50 °C to ensure reasonable reaction times of a few hours. researchgate.net These conditions have been successfully applied to synthesize various N-carbamoyl amino acids on gram to kilogram scales. researchgate.net
For the synthesis of 3-(carbamoylamino)-3-phenylpropanoic acid, the precursor 3-amino-3-phenylpropanoic acid would be dissolved in an aqueous solution, and the pH adjusted to the optimal range. The addition of an inorganic cyanate, such as potassium cyanate, would initiate the carbamoylation reaction. researchgate.net The primary site of carbamoylation is the α-amino group of the N-terminal residue. researchgate.net
Table 1: General Conditions for N-Carbamoylation with Inorganic Cyanates
| Parameter | Value/Range | Reference |
| Reagents | 3-Amino-3-phenylpropanoic acid, KOCN or NaOCN | researchgate.net |
| Solvent | Water | researchgate.net |
| pH | 7 - 9 | researchgate.net |
| Temperature | 40 - 50 °C | researchgate.net |
| Outcome | Formation of N-carbamoyl-β-phenylalanine | researchgate.net |
Carbonyldiimidazol-Catalyzed Reactions
1,1'-Carbonyldiimidazole (CDI) is a versatile reagent widely used for the coupling of amino acids in peptide synthesis and for converting amines into amides, carbamates, and ureas. researchgate.netnih.gov The use of CDI for N-carbamoylation offers mild reaction conditions and generally leads to minimal racemization of chiral centers. researchgate.net The reaction involves the activation of a carboxylic acid or the direct reaction with an amine. For the synthesis of this compound, CDI would react with the amino group of 3-amino-3-phenylpropanoic acid.
The process typically involves reacting the amino acid with CDI in an appropriate solvent. The imidazole (B134444) group acts as a leaving group, and the carbamoyl moiety is transferred to the amino group of the substrate. This method has been successfully employed for the preparation of N-protected amino esters without racemization. researchgate.net Recent developments have also explored mechanochemical methods using CDI for carbamate (B1207046) synthesis, offering a sustainable and efficient alternative to solution-based synthesis. researchgate.net
Table 2: Carbonyldiimidazole (CDI) Mediated N-Carbamoylation
| Feature | Description | Reference |
| Reagent | 1,1'-Carbonyldiimidazole (CDI) | researchgate.netnih.gov |
| Substrate | 3-Amino-3-phenylpropanoic acid | |
| Key Advantage | Mild reaction conditions, minimal racemization | researchgate.net |
| Products | This compound | |
| Alternative Method | Mechanochemical synthesis | researchgate.net |
Multicomponent Reaction (MCR) Strategies for Amino Acid Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient pathway to complex molecules. The Biginelli reaction is a classic MCR that produces dihydropyrimidones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). nih.govresearchgate.net These DHPMs are structurally related to N-carbamoyl amino acid derivatives.
While a direct synthesis of this compound via a standard Biginelli reaction is not typical, variations of this reaction, often termed Biginelli-like reactions, can be envisioned. nih.govmdpi.com Such a strategy could potentially involve the reaction of benzaldehyde, a suitable three-carbon β-dicarbonyl equivalent, and urea. The resulting dihydropyrimidine (B8664642) could then be hydrolyzed to yield the target acyclic N-carbamoyl amino acid. The development of asymmetric Biginelli reactions using chiral catalysts has also been a significant area of research, offering a potential route to enantiomerically enriched products. nih.govresearchgate.netnih.gov
Asymmetric Synthesis Protocols
The synthesis of enantiomerically pure this compound is of significant interest. Asymmetric synthesis protocols are employed to control the stereochemistry at the C3 position.
Enantioselective Catalysis (e.g., Cinchona Alkaloid Catalysis)
Cinchona alkaloids and their derivatives have emerged as powerful chiral organocatalysts and phase-transfer catalysts for a wide range of asymmetric transformations, including the synthesis of α-amino acids. researchgate.netbaranlab.org These catalysts can be used to induce enantioselectivity in reactions such as the alkylation of glycine (B1666218) derivatives. baranlab.org
In the context of synthesizing chiral N-carbamoyl-β-amino acids, a Cinchona alkaloid-based catalyst could be employed in a reaction that establishes the chiral center. For instance, an asymmetric addition of a suitable nucleophile to an imine derived from benzaldehyde, or an asymmetric Michael addition to a cinnamate (B1238496) derivative, could be catalyzed by a chiral Cinchona alkaloid. These catalysts are known to operate through various modes of activation, including hydrogen bonding and phase-transfer catalysis, to achieve high levels of enantioselectivity. nih.govresearchgate.netrsc.org While specific applications for the synthesis of this compound are not extensively documented, the general principles of Cinchona alkaloid catalysis provide a strong foundation for developing such a method. williams.edu
Table 3: Asymmetric Synthesis using Cinchona Alkaloid Catalysis
| Catalyst Type | Application | Potential Outcome | Reference |
| Cinchona Alkaloid Derivatives | Asymmetric alkylation, Michael additions | Enantiomerically enriched this compound | baranlab.orgresearchgate.net |
| Phase-Transfer Catalysts | Alkylation of glycine Schiff bases | High yields and enantioselectivities for α-amino acids, adaptable for β-amino acids | baranlab.org |
Chiral Auxiliary and Chiral Pool Approaches
Chiral Auxiliary Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. nih.gov After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been extensively used in asymmetric synthesis, including aldol (B89426) reactions and alkylations, to produce chiral carboxylic acid derivatives. nih.govresearchgate.net
For the synthesis of an enantiomerically pure form of this compound, a chiral auxiliary such as an Evans oxazolidinone could be acylated with a suitable propanoic acid derivative. researchgate.net Subsequent diastereoselective functionalization at the α-position (which corresponds to the β-position of the final amino acid) would be directed by the chiral auxiliary. The introduction of the amino group, followed by carbamoylation and cleavage of the auxiliary, would yield the desired enantiomerically enriched product. The stereochemical outcome is predictable based on the established models for these auxiliaries. nih.govnih.gov
Table 4: Evans Oxazolidinone Chiral Auxiliary in Asymmetric Synthesis
| Step | Description | Expected Diastereoselectivity | Reference |
| Acylation | Attachment of a propionyl group to the chiral auxiliary. | N/A | researchgate.net |
| Enolate Formation | Deprotonation to form a chiral enolate. | High | nih.gov |
| Alkylation/Functionalization | Reaction with an electrophile to introduce the phenylamino (B1219803) group precursor. | High | nih.gov |
| Cleavage | Removal of the chiral auxiliary. | N/A | researchgate.net |
Another approach involves the use of chiral auxiliaries derived from readily available chiral compounds like (R)- or (S)-α-phenylethylamine. nih.gov These can be used to prepare α-substituted-β-amino acids with high diastereoselectivity. nih.gov
Chiral Pool Approaches
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. mdpi.com L-Phenylalanine and D-phenylalanine are excellent chiral pool starting materials for the synthesis of derivatives like this compound.
A potential synthetic route could involve the conversion of phenylalanine to 3-amino-3-phenylpropanoic acid through a series of stereoretentive or stereoinvertive reactions, followed by N-carbamoylation. For example, methods exist to convert α-amino acids to β-amino acids, which could be adapted for this purpose. This approach leverages the inherent chirality of the starting material to produce the target compound in an enantiomerically pure form.
Continuous-Flow Chemistry Applications in Synthesis
Continuous-flow chemistry offers a powerful technology for the multi-step synthesis of complex molecules, providing enhanced control over reaction conditions, improved safety, and potential for telescoped processes that avoid the isolation of intermediates. nih.gov While a dedicated flow synthesis for this compound is not extensively documented, the principles are demonstrated in the synthesis of related α-substituted amides and esters from carboxylic acids. nih.gov
Table 1: Example of a Multi-Step Continuous-Flow Synthesis Protocol
| Step | Description | Key Reagents/Conditions | Typical Residence Time | Observed Yield |
|---|---|---|---|---|
| 1 | In-flow generation of N-acylpyrazole | Carboxylic acid (0.3 M), THF/CH₃CN/DCM solvent | 2 minutes | 92% |
| 2 | α-Trifluoromethylthiolation | N-SCF₃ phthalimide (B116566) (1.5 mol/equiv), 30 °C | N/A | 70% (overall) |
| 3 | Aminolysis/Alcoholysis | Primary/secondary amines or alcohols | N/A |
This table illustrates a general protocol for a telescoped flow synthesis, based on the synthesis of α-trifluoromethylthiolated esters and amides. nih.gov
Enzyme-Catalyzed Synthetic Routes
Enzymatic and chemoenzymatic methods are central to the production of enantiomerically pure amino acids and their derivatives. nih.govresearchgate.net These techniques leverage the high selectivity and specificity of enzymes to achieve transformations that are challenging through traditional chemical methods. nih.govchemistryviews.org
The "hydantoinase process" is an industrially significant multi-enzymatic system for producing optically pure amino acids. nih.govresearchgate.net This process can be adapted for the synthesis of β-amino acids from dihydropyrimidine precursors, which are structurally related to hydantoins. researchgate.net The core of this process involves a two-step enzymatic cascade.
First, a dihydropyrimidinase (a type of hydantoinase) catalyzes the stereoselective ring-opening of a racemic 6-monosubstituted dihydropyrimidine, such as D,L-6-phenyl-5,6-dihydrouracil. researchgate.net This reaction yields the corresponding N-carbamoyl-β-amino acid. researchgate.net In the second step, a highly enantiospecific N-carbamoylase hydrolyzes the N-carbamoyl group to produce the final β-amino acid. nih.govresearchgate.net The process often incorporates a racemase to convert the unreacted substrate enantiomer, allowing for a theoretical yield of 100%. researchgate.net
Table 2: Key Enzymes in the Modified Hydantoinase Process for β-Amino Acids
| Enzyme | Function | Substrate Example | Product |
|---|---|---|---|
| Dihydropyrimidinase (Hydantoinase) | Ring-opening of dihydropyrimidine | D,L-6-phenyl-5,6-dihydrouracil | N-carbamoyl-β-phenylalanine |
| N-Carbamoyl-β-amino acid hydrolase (N-Carbamoylase) | Hydrolysis of the N-carbamoyl group | N-carbamoyl-β-phenylalanine | β-phenylalanine |
This table outlines the enzymatic cascade for the production of β-amino acids. researchgate.netresearchgate.net
Chemoenzymatic routes combine the precision of biocatalysis with the versatility of chemical synthesis to produce complex, high-value molecules. researchgate.netnih.govnih.gov A common strategy for producing enantiopure compounds like this compound involves the enzymatic kinetic resolution of a racemic precursor that was first synthesized chemically. researchgate.netresearchgate.net
For example, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been successfully resolved through enantioselective N-acylation using Candida antarctica lipase (B570770) A (CAL-A). researchgate.net This lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted amino ester enantiomer. researchgate.net Similarly, lipases from Pseudomonas cepacia have been used for the hydrolytic resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropionate, a precursor to the corresponding acid. researchgate.net
These methods allow for the synthesis of both enantiomers of the target molecule with high enantiomeric excess. researchgate.net The choice of enzyme, solvent, and acyl donor is critical for optimizing the reaction's efficiency and enantioselectivity. researchgate.netresearchgate.net
Table 3: Examples of Chemoenzymatic Resolution for Phenylpropanoic Acid Derivatives
| Precursor | Enzyme | Method | Outcome |
|---|---|---|---|
| (R,S)-ethyl 3-amino-3-(4-cyanophenyl)propanoate | Candida antarctica lipase A (CAL-A) | Enantioselective N-acylation | Separation of enantiomers |
| (R,S)-ethyl 3-hydroxy-3-phenylpropanoate | Porcine pancreas lipase (PPL) | Enzymatic hydrolysis | Preparation of the (S)-isomer |
| (R,S)-ethyl 3-hydroxy-3-phenylpropionate | Lipase PS from Pseudomonas cepacia | Hydrolytic resolution in biphasic media | High enantioselectivity (VS/VR = 53.6 with immobilized enzyme) |
This table summarizes different chemoenzymatic strategies for obtaining enantiopure phenylpropanoic acid derivatives. researchgate.netresearchgate.net
Synthesis from Related Propanoic Acid and Urea Precursors
The modification of existing propanoic acid scaffolds provides a direct route to novel derivatives. Hydroarylation, the addition of an arene C-H bond across a carbon-carbon double bond, is a powerful tool for this purpose. mdpi.com A method has been developed for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives via the hydroarylation of 3-(furan-2-yl)propenoic acids with various arenes. mdpi.com
This reaction is typically conducted under superelectrophilic activation conditions using strong acids like triflic acid (TfOH). mdpi.com The process involves mixing the propenoic acid substrate with the arene in a solvent like dichloromethane, followed by the addition of TfOH at low temperatures. mdpi.com This methodology demonstrates the feasibility of functionalizing the C-3 position of a propanoic acid framework, a key step that could be adapted for synthesizing precursors to this compound.
The carbamoyl group can be introduced by reacting a suitable amine precursor with an isocyanate. nih.govnih.gov This is a widely used method for forming urea derivatives. google.com The synthesis would involve a precursor such as 3-amino-3-phenylpropanoic acid, which would react with an isocyanate to form the final compound.
An alternative and efficient method for preparing urea derivatives involves the aminolysis of phenyl carbamates or thiocarbamates in dimethyl sulfoxide (B87167) (DMSO). google.com Phenyl carbamates, which can be generated from isocyanates, react with a stoichiometric amount of an amine at ambient temperature to produce ureas in high yield. google.com This method is noted for being safe, fast, and suitable for large-scale production. google.com The reaction of an amine with chlorosulfonyl isocyanate is another route to generate related sulfamate (B1201201) derivatives, highlighting the reactivity of isocyanates in forming these types of linkages. nih.gov Thiocarbamate intermediates can also be used, as seen in the synthesis of 2-(3-benzoylthioureido)-3-phenylpropanoic acid, a related thiourea derivative. researchgate.net
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Carbamoyl (B1232498) Moiety
The carbamoyl group, R-NH-C(=O)-NH₂, is structurally similar to an amide and a urea (B33335) functional group, and its reactivity reflects this relationship.
Acid- or Base-Catalyzed Hydrolysis and Related Transformations
The carbamoyl group of 3-(Carbamoylamino)-3-phenylpropanoic acid can undergo hydrolysis under either acidic or basic conditions, leading to the cleavage of the C-N bond. This reaction is analogous to the enzymatic decomposition of 3-ureidopropionic acid to β-alanine, carbon dioxide, and ammonia. smolecule.com
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.com This process can lead to the formation of 3-amino-3-phenylpropanoic acid, urea, or subsequently ammonia and carbon dioxide.
Nitrosation Reactions
The carbamoyl moiety is susceptible to nitrosation, particularly under acidic conditions in the presence of a nitrite source, such as sodium nitrite. Studies on the closely related compound, β-ureidopropionic acid (β-UPA), have shown that it undergoes endogenous nitrosation to yield N-nitroso-β-ureidopropionic acid. nih.govnih.gov This reaction is significant as the resulting N-nitroso compound can act as a precursor to alkylating agents. nih.gov
The reaction proceeds via the formation of a nitrosonium ion (NO⁺) in acidic nitrous acid solutions, which then acts as an electrophile. libretexts.orgmsu.edu For this compound, the reaction with nitrous acid is expected to form N-nitroso-3-(carbamoylamino)-3-phenylpropanoic acid. This transformation is of interest because N-nitroso compounds derived from similar structures are known to be potent carcinogens. nih.govdfg.de The endogenous nitrosation of physiological pyrimidine metabolites like dihydrouracil and β-ureidopropionic acid is considered a potential source of DNA damage. dfg.dedfg.de
Table 1: Products of Nitrosation of β-Ureido Acids
| Reactant | Nitrosating Agent | Product | Reference |
|---|---|---|---|
| β-Ureidopropionic acid (β-UPA) | Sodium Nitrite (in vivo) | N-nitroso-β-ureidopropionic acid | nih.govnih.gov |
Cyclization Pathways and Heterocyclic Annulation
Under acidic conditions, this compound can undergo an intramolecular cyclization reaction. This is a reversible process where the terminal nitrogen of the ureido group attacks the carboxylic acid carbon, leading to the formation of a six-membered heterocyclic ring, 6-phenyl-dihydrouracil, with the elimination of water. researchgate.net
Kinetic studies on the analogous 3-ureidopropionic acid (UPA) cyclization to dihydrouracil (DHU) in hydrochloric acid have shown the reaction to be reversible, with the equilibrium favoring the open-chain form (UPA) as the acid strength increases. researchgate.net The rate of this cyclization is proportional to the fraction of the ureido acid that is protonated on the ureido group. researchgate.netresearchgate.net The failure to easily cyclize some related N-phenyl substituted ureidopropionic acids has been attributed to an unfavorable equilibrium position. researchgate.net
Another potential cyclization pathway, observed in the related compound 3-carbamoyl-2-phenylpropionaldehyde, involves the formation of a 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one. nih.gov This suggests that under certain conditions, other heterocyclic systems could be formed.
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a key site for transformations such as esterification and amidation, and can also participate in decarboxylation reactions.
Esterification and Amidation Reactions
The carboxylic acid group of this compound can be readily converted to its corresponding esters. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com The mechanism is an addition-elimination process involving a tetrahedral intermediate. youtube.com Various methods have been successfully applied to esterify the closely related 3-phenylpropanoic acid using reagents like triphenylphosphine dibromide or dimethylsulfamoyl chloride. researchgate.netunc.edu
Table 2: Examples of Esterification of Phenylpropanoic Acids
| Carboxylic Acid | Alcohol | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Phenylpropanoic acid | Methanol | Triphenylphosphine dibromide, K₂CO₃, RT, 1d | Methyl 3-phenylpropanoate | 79% | unc.edu |
| 3-Phenylpropanoic acid | Ethanol | Triphenylphosphine dibromide, K₂CO₃, RT, 1d | Ethyl 3-phenylpropanoate | 95% | unc.edu |
| 3-Phenylpropanoic acid | n-Butanol | Triphenylphosphine dibromide, K₂CO₃, RT, 1d | n-Butyl 3-phenylpropanoate | 63-70% | unc.edu |
Amidation of the carboxylic acid function involves reaction with an amine. This direct conversion can be challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. Therefore, activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) are often employed to facilitate the formation of the amide bond. mdpi.com
Decarboxylative Transformations
Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. While specific studies on the decarboxylation of this compound are not prevalent, the thermal decomposition of related amino acids has been investigated. Upon heating, many amino acids decompose, emitting water and ammonia, and form residues containing peptide bonds, while some, like cysteine, produce CO₂. nih.gov The thermal decomposition of carboxylic acid salts can also lead to decarboxylation. researchgate.net A characteristic reaction of the related 3-phenylpropanoic acid is its cyclization to 1-indanone, which involves the carboxylic acid group but is not a simple decarboxylation. wikipedia.org
Reactivity of the Phenyl Ring and Aliphatic Side Chain
The phenyl ring and the propanoic acid side chain represent two key sites for chemical modification, each exhibiting distinct reactivity patterns.
The phenyl group in this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The substituent already present on the ring, the -(CH(NHCONH2)CH2COOH) group, will direct incoming electrophiles to specific positions on the ring and influence the reaction rate.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | 3-(Carbamoylamino)-3-(4-nitrophenyl)propanoic acid |
| Halogenation | Br₂, FeBr₃ | 3-(Carbamoylamino)-3-(4-bromophenyl)propanoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(Carbamoylamino)-3-(4-acylphenyl)propanoic acid |
Note: The table presents predicted outcomes based on general principles of electrophilic aromatic substitution. Experimental verification is required.
The aliphatic backbone of this compound possesses two key reactive centers: the α-carbon (C2) and the β-carbon (C3).
The α-position , adjacent to the carboxylic acid group, has acidic protons that can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylation or aldol-type condensations. However, the presence of the bulky carbamoylamino group at the β-position might sterically hinder reactions at the α-position.
The β-position is a benzylic position, which is known to be particularly reactive. The stability of benzylic radicals, carbocations, and carbanions makes this site susceptible to a variety of transformations. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) would be expected to selectively occur at the β-position. Furthermore, oxidation of the benzylic C-H bond could be possible under specific conditions.
A study on the degradation of 3-phenylpropionic acid by Haloferax sp. D1227 revealed a metabolic pathway involving the shortening of the side chain, initiated at the β-position, which underscores the inherent reactivity of this site. nih.gov
Stereochemical Control and Diastereoselectivity in Chemical Transformations
The β-carbon of this compound is a stereocenter. Therefore, any reaction involving this center or the adjacent α-carbon has the potential to proceed with stereochemical control, leading to the formation of specific stereoisomers (enantiomers or diastereomers).
For instance, if a new stereocenter is introduced at the α-position through a reaction like alkylation, the existing stereocenter at the β-position can influence the stereochemical outcome, potentially leading to a diastereoselective transformation. The directing influence of the existing chiral center would depend on the reaction mechanism and the nature of the reagents and intermediates involved. The formation of a particular diastereomer would be favored if the transition state leading to its formation is lower in energy.
Mechanistic Investigation of Key Reactions
The transformation of this compound would likely proceed through various reactive intermediates depending on the reaction type.
Electrophilic Aromatic Substitution: The key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex, formed by the attack of an electrophile on the phenyl ring.
Reactions at the α-Position: These reactions would involve the formation of an enolate intermediate under basic conditions.
Reactions at the β-Position (Benzylic Position): Transformations at this site could proceed through benzylic radicals, carbocations, or carbanions, all of which are stabilized by resonance with the adjacent phenyl ring.
A study on the related compound, 3-carbamoyl-2-phenylpropionaldehyde, found it to be highly unstable at physiological pH, undergoing facile elimination. This suggests that under certain conditions, analogous intermediates leading to elimination or cyclization could be formed from this compound. nih.gov The predominant reaction pathway for the aldehyde was a reversible cyclization to form a 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one, a urethane. nih.gov This highlights the potential for intramolecular reactions involving the carbamoylamino and carboxylic acid groups.
Kinetic studies are crucial for understanding reaction mechanisms and identifying the rate-determining step. For the potential reactions of this compound, several factors would influence the reaction rates.
Electrophilic Aromatic Substitution: The rate would be influenced by the electron-donating or -withdrawing nature of the side chain, the strength of the electrophile, and the reaction conditions (temperature, solvent, catalyst). The formation of the arenium ion is typically the rate-determining step.
Reactions at the α- and β-Positions: The rate of enolate formation at the α-position would depend on the strength of the base and the acidity of the α-protons. The rate of reactions at the benzylic β-position would be influenced by the stability of the corresponding radical, carbocation, or carbanion intermediate.
For instance, kinetic studies on the hydrolysis of a related N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole have provided insights into the factors affecting the rate of hydrolysis. nih.gov Similar kinetic analyses would be invaluable for elucidating the reaction mechanisms of this compound.
Advanced Structural Elucidation and Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment, Conformational Analysis, and Structural Confirmation (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 3-(Carbamoylamino)-3-phenylpropanoic acid. Through various NMR experiments, it is possible to confirm the compound's constitution, analyze its conformation, and assign its stereochemistry.
¹H and ¹³C NMR: The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the primary evidence for the molecular skeleton. The expected chemical shifts can be predicted based on the analysis of similar structures like 3-amino-3-phenylpropanoic acid and 3-phenylpropionic acid chemicalbook.comchemicalbook.comspectrabase.com. The phenyl group protons typically appear in the aromatic region (δ 7.2-7.5 ppm), while the methine proton (H3) adjacent to the phenyl and amino groups would be found further downfield due to deshielding effects. The diastereotopic methylene protons (H2) would likely appear as a complex multiplet. In ¹³C NMR, distinct signals are expected for the carboxyl carbon (~175 ppm), the carbonyl of the carbamoyl (B1232498) group, the aromatic carbons, and the aliphatic carbons (C2 and C3).
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (COOH) | ~12.0 (s, 1H) | ~175.0 |
| C2 (CH₂) | ~2.8 (m, 2H) | ~40.0 |
| C3 (CH) | ~5.2 (t, 1H) | ~55.0 |
| C4-C9 (Phenyl) | ~7.3 (m, 5H) | ~127.0-140.0 |
| NH (Carbamoyl) | ~6.5 (d, 1H) | - |
| C' (C=O, Carbamoyl) | - | ~158.0 |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. s=singlet, d=doublet, t=triplet, m=multiplet.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between the H3 methine and H2 methylene protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra.
For stereochemical assignment, NMR can be employed using chiral solvating agents or by converting the molecule into diastereomers with a chiral derivatizing agent, which would induce separate signals for the different enantiomers.
¹⁵N and ¹⁹F NMR: While less common, ¹⁵N NMR could provide valuable information on the electronic environment of the two nitrogen atoms in the carbamoyl group. ¹⁹F NMR is a highly sensitive technique that could be applied if a fluorine-containing tag were introduced into the molecule, serving as a powerful probe for studying molecular interactions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in the molecule by analyzing their vibrational modes whiterose.ac.uk. The spectra of this compound would be characterized by absorptions corresponding to its carboxylic acid, carbamoyl (urea), phenyl, and aliphatic moieties pw.edu.pldocbrown.infoacs.org.
Key expected vibrational frequencies include:
O-H Stretch (Carboxylic Acid): A very broad band in the IR spectrum, typically from 2500 to 3300 cm⁻¹, resulting from strong intermolecular hydrogen bonding.
N-H Stretch (Carbamoyl): Two distinct bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH and -NH₂ groups.
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoic backbone are found just below 3000 cm⁻¹.
C=O Stretch: Two strong carbonyl bands are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the carbamoyl (amide I band) C=O stretch is expected around 1640-1680 cm⁻¹ whiterose.ac.uk.
N-H Bend: This vibration for the amino groups in the carbamoyl moiety is typically observed in the 1600-1650 cm⁻¹ region.
C=C Stretch (Aromatic): Phenyl ring vibrations typically give rise to several sharp bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: These vibrations are expected in the 1400-1465 cm⁻¹ range pw.edu.pl.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| C=O stretch | 1700-1725 | |
| Carbamoyl (Urea) | N-H stretch | 3200-3500 |
| C=O stretch (Amide I) | 1640-1680 | |
| N-H bend | 1600-1650 | |
| Phenyl Ring | C-H stretch | 3000-3100 |
| C=C stretch | 1450-1600 |
Mass Spectrometry (MS), Including High-Resolution Techniques (HRMS), for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.
For this compound (C₁₀H₁₂N₂O₃), the molecular weight is 208.21 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to measure the exact mass of the molecular ion to a high degree of accuracy (e.g., 208.0848), thereby confirming the molecular formula.
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The analysis of fragmentation patterns of related molecules like phenylalanine and its derivatives provides insight into the likely pathways acs.orgnih.govresearchgate.netmdpi.comresearchgate.net.
Plausible Mass Spectrometry Fragments
| m/z | Possible Fragment Identity | Neutral Loss |
|---|---|---|
| 208 | [M]⁺ | - |
| 191 | [M - NH₃]⁺ | Ammonia |
| 163 | [M - COOH - H]⁺ | Formic Acid |
| 149 | [M - NH₂CONH]⁺ | Isocyanic Acid + NH₂ |
| 106 | [C₆H₅CHNH₂]⁺ | - |
| 91 | [C₇H₇]⁺ (Tropylium ion) | - |
| 77 | [C₆H₅]⁺ (Phenyl ion) | - |
The fragmentation would likely be initiated by cleavage of the bonds adjacent to the functional groups, such as the loss of the carboxylic acid group (a loss of 45 Da) or fragments related to the carbamoyl side chain. Alpha-cleavage next to the phenyl ring could lead to the formation of a stable tropylium ion at m/z 91.
X-ray Crystallography for Solid-State Structure Determination and Elucidation of Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state riken.jp. This technique would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center.
A single-crystal X-ray diffraction study would also reveal the detailed network of intermolecular interactions that govern the crystal packing. Given the functional groups present—a carboxylic acid and a carbamoyl (urea) moiety—extensive hydrogen bonding is expected to be the dominant interaction researchgate.netnih.govdtic.mil.
Key anticipated intermolecular interactions include:
Carboxylic Acid Dimers: Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between two molecules.
Urea-Carboxylic Acid Synthons: The carbamoyl group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form robust synthons with the carboxylic acid group researchgate.net.
Chain or Sheet Formation: The combination of these interactions could lead to the formation of extended one-dimensional chains or two-dimensional sheets within the crystal lattice.
π-π Stacking: The phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal structure nih.gov.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
As this compound possesses a chiral center at the C3 position, it will be optically active. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration (R or S) in solution.
These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by the chiral molecule. The resulting spectrum, particularly the sign and intensity of the Cotton effects, is characteristic of the molecule's stereochemistry nih.govresearchgate.netresearchgate.netnih.govosti.gov.
For the phenyl-beta-alanine core, electronic transitions associated with the phenyl chromophore and the carbonyl groups would give rise to CD signals. The CD spectrum of L-phenylalanine, a related amino acid, shows characteristic signals that can be used as a reference point nih.govresearchgate.net. The absolute configuration of the target compound could be assigned by comparing its experimental CD spectrum to that of standards with a known configuration or through comparison with spectra predicted by quantum chemical calculations.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. All of chemistry is fundamentally rooted in the principles of quantum physics, where electrons are the primary drivers of an atom's behavior in chemical reactions. youtube.com The distribution of electron density in a molecule, as described by the Schrödinger equation, determines its geometry, stability, and how it interacts with other chemical species. youtube.com
For 3-(Carbamoylamino)-3-phenylpropanoic acid, QM methods can be used to determine its most stable three-dimensional structure (conformation) by finding the geometry that corresponds to the lowest potential energy. This is crucial as the molecule's shape influences its biological activity and physical properties.
Furthermore, QM calculations can predict various electronic properties that are key to understanding its reactivity. These properties, often derived from the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), include:
Ionization Potential: The energy required to remove an electron, indicating its tendency to be oxidized.
Electron Affinity: The energy released when an electron is added, indicating its tendency to be reduced.
Electronegativity: A measure of the atom's ability to attract shared electrons.
Chemical Hardness and Softness: Resistance to change in electron distribution.
These descriptors help in predicting how this compound might behave in a chemical reaction, for instance, by identifying the most likely sites for nucleophilic or electrophilic attack. The interconversion of different hydrogen species (H+, H-, and H°) is a key aspect of many chemical transformations, and QM can elucidate the hydride-mediated pathways that are crucial for reactions like nitrogen fixation. acs.org
Table 1: Illustrative Quantum Mechanical Properties for this compound
Note: The following data are illustrative examples of what a QM calculation would yield and are not based on published experimental or computational results for this specific molecule.
| Property | Predicted Value (Illustrative) | Significance |
| Energy of HOMO | -6.5 eV | Relates to the ability to donate an electron (oxidation). |
| Energy of LUMO | -1.2 eV | Relates to the ability to accept an electron (reduction). |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and electronic stability. |
| Ionization Potential | 6.5 eV | Predicts the ease of forming a cation. |
| Electron Affinity | 1.2 eV | Predicts the ease of forming an anion. |
| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule, affecting solubility. |
Density Functional Theory (DFT) for Mechanistic Pathway Elucidation, Transition State Analysis, and Energetic Profiles
Density Functional Theory (DFT) is a specific class of quantum mechanical methods that is particularly effective for studying larger molecules. youtube.com It is widely used to investigate reaction mechanisms by calculating the energetic profiles of chemical reactions. For a given reaction, DFT can be used to model the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. frontiersin.orgmdpi.com
In the context of this compound, DFT studies could elucidate the mechanisms of its formation or degradation. For example, N-carbamoyl amino acids can be formed through reactions involving carbon dioxide, which was likely abundant in the primitive hydrosphere, suggesting a plausible prebiotic synthesis pathway. nih.gov DFT calculations could map out the energy landscape of such a synthesis, identifying the most favorable reaction pathway. mdpi.com Studies on the ring-opening polymerization of related N-carboxyanhydrides (NCAs) have successfully used DFT to detail the reaction mechanisms, including the role of initiators and the energetics of competing pathways. frontiersin.org
By calculating the energy barriers (activation energies) associated with each transition state, researchers can predict reaction rates and determine the most likely sequence of events in a multi-step reaction. This provides a molecular-level understanding of how the compound is synthesized and how it might react further. For instance, DFT could be used to study the hydrolysis of the carbamoyl (B1232498) group or the cyclization of the molecule under different conditions. researchgate.net
Table 2: Illustrative DFT-Calculated Energetic Profile for a Hypothetical Reaction of this compound
Note: The following data are illustrative examples for a hypothetical hydrolysis reaction and are not based on published results.
| Species | Relative Free Energy (kcal/mol) (Illustrative) | Description |
| Reactants | 0.0 | Starting materials (e.g., the compound + water). |
| Transition State 1 (TS1) | +22.5 | Energy barrier for the initial step of the reaction. frontiersin.org |
| Intermediate | +5.0 | A short-lived species formed during the reaction. |
| Transition State 2 (TS2) | +18.0 | Energy barrier for the second step of the reaction. |
| Products | -10.0 | Final products of the reaction (e.g., hydrolyzed products). |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects
While QM and DFT methods are excellent for studying the electronic properties and reactivity of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations treat atoms as classical particles and use force fields to describe the forces between them. youtube.com
For this compound, MD simulations are invaluable for:
Conformational Analysis: The molecule has several rotatable bonds, leading to a vast number of possible three-dimensional shapes (conformers). MD simulations can explore this conformational landscape to identify the most populated and energetically favorable shapes in a given environment.
Solvation Effects: The behavior of a molecule can change dramatically in a solvent like water. MD simulations explicitly model the interactions between the solute (the compound) and solvent molecules, providing insight into solubility, the structure of the solvation shell, and how the solvent influences the molecule's conformation.
Studies on similar molecules, such as phenylalanine derivatives, have used MD simulations to investigate processes like self-assembly into larger aggregates or nanotubes. rsc.orgresearchgate.netnih.gov Similar simulations for this compound could predict its tendency to aggregate in solution, a property relevant to its formulation and biological interactions. acs.org
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies) for Comparison with Experimental Data
A powerful application of computational chemistry, particularly DFT, is the prediction of spectroscopic data. rsc.org These predictions are crucial for validating experimentally obtained spectra and for assigning specific spectral features to corresponding structural elements.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a well-established approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with the experimental one can confirm the proposed chemical structure. youtube.comnih.gov
IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.netresearchgate.net Each calculated frequency can be animated to visualize the specific atomic motions (e.g., stretching, bending) involved. This allows for a detailed assignment of the experimental IR bands to specific functional groups, such as the C=O stretch of the carboxylic acid and amide groups, or the N-H bends of the carbamoyl moiety. nih.gov
Table 3: Illustrative Comparison of Experimental vs. DFT-Predicted Spectroscopic Data
Note: The following data are illustrative examples and are not based on published results for this specific molecule.
| ¹H NMR Chemical Shift (ppm) | Experimental (Hypothetical) | DFT-Predicted (GIAO) (Illustrative) | Assignment (Hypothetical) |
| Hα | 4.8 | 4.7 | CH adjacent to COOH |
| Hβ | 3.1 | 3.0 | CH adjacent to Phenyl |
| Aromatic H | 7.2 - 7.4 | 7.1 - 7.3 | Phenyl ring protons |
| NH | 6.5 | 6.4 | Amide N-H |
| NH₂ | 5.8 | 5.7 | Carbamoyl NH₂ |
| IR Frequency (cm⁻¹) | Experimental (Hypothetical) | DFT-Predicted (Illustrative) | Assignment (Hypothetical) |
| ν(O-H) | ~3300 (broad) | 3310 | Carboxylic acid O-H stretch |
| ν(N-H) | 3400, 3290 | 3405, 3295 | Carbamoyl and Amide N-H stretches |
| ν(C=O) | 1710, 1680, 1650 | 1715, 1685, 1655 | Carboxylic acid & Amide I C=O stretches |
| δ(N-H) | 1550 | 1545 | Amide II N-H bend |
Derivatives and Analogues: Design, Synthesis, and Chemical Exploration
Synthesis of Stereoisomers and Enantiomers for Chiral Recognition Studies
The presence of a chiral center at the C-3 position of 3-(Carbamoylamino)-3-phenylpropanoic acid makes the synthesis and study of its individual stereoisomers crucial. Biological systems, such as enzymes and receptors, are inherently chiral, often leading to significant differences in activity between enantiomers of a compound. The synthesis of enantiomerically pure forms allows for a precise understanding of chiral recognition at the molecular target.
Research into analogous structures highlights the importance of stereoisomerism. For instance, in the development of citalopram (B1669093) analogues, a selective serotonin (B10506) reuptake inhibitor, enantiomeric pairs were synthesized and evaluated. nih.gov These studies consistently showed that the S-enantiomer was more potent at the serotonin transporter (SERT) than the R-enantiomer, demonstrating clear enantioselectivity. nih.gov Similarly, in the study of 3-carba cyclic-phosphatidic acid (cPA) analogues, the S-stereoisomer (S-3cPA) was found to be a significantly more efficacious agonist of the LPA5 G-protein coupled receptor compared to its R-counterpart. nih.gov
The synthesis of specific stereoisomers can be achieved through several methods:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other.
Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor that already contains the desired stereocenter.
Investigating the distinct biological activities of the R- and S-enantiomers of this compound derivatives is essential for identifying the pharmacologically relevant isomer and for developing more selective and potent agents.
Systematic Modifications of the Phenyl Moiety and Substituent Effects
The phenyl group is a prime target for systematic modification to explore structure-activity relationships (SAR). Introducing various substituents onto the aromatic ring can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and efficacy.
Studies on related phenyl-containing compounds provide a roadmap for this exploration. In a series of novel anti-malarial agents, modifying the substituents on a phenylacetic acid moiety had a significant impact on activity. nih.gov Specifically, small substituents in the para-position of the phenyl ring were found to be most effective, with a trifluoromethyl group yielding the most potent compound in the series. nih.gov Shifting substituents to the ortho-position or introducing bulkier groups led to a marked decrease in anti-malarial activity. nih.gov
Similarly, an extensive SAR study of 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors revealed how different substituents on the 3-phenyl ring dictate inhibitory potential. frontiersin.org The findings from such studies can be tabulated to visualize the effect of different functional groups.
Table 1: Effect of Phenyl Substituents on Biological Activity in Analogous Compound Series
| Parent Compound Class | Substituent on Phenyl Ring | Position | Observed Effect on Activity |
|---|---|---|---|
| Phenylacetic Acid Derivatives nih.gov | Trifluoromethyl (-CF3) | para | Highest activity (IC50 = 120 nM) |
| Phenylacetic Acid Derivatives nih.gov | Tolyl (-CH3) | para | Good activity |
| Phenylacetic Acid Derivatives nih.gov | Various | ortho | Significant reduction in activity |
| Phenylpyrazole Derivatives nih.gov | 3',4'-dichloro-biphenyl | N/A | Six-fold more potent than lead compound |
These examples underscore that both the nature of the substituent (electron-donating vs. electron-withdrawing) and its position (ortho, meta, para) are critical variables. For derivatives of this compound, a similar systematic approach of introducing a variety of substituents—such as halogens, alkyl, alkoxy, and nitro groups—at different positions on the phenyl ring would be instrumental in elucidating the SAR.
Alterations of the Propanoic Acid Chain Length and Branching
The propanoic acid backbone is another key structural feature that can be modified to probe its role in molecular interactions. Altering the length of the carboxylic acid chain (e.g., to acetic, butanoic, or pentanoic acid) or introducing branching can affect the compound's conformation, flexibility, and ability to fit into a binding pocket.
Furthermore, studies on short-chain fatty acids have shown that chain length directly influences their biological effects, such as their impact on intracranial pressure. nih.gov In adipocytes, the catabolism of branched-chain amino acids provides the precursors for the synthesis of both odd- and even-chain fatty acids, highlighting the distinct metabolic roles determined by chain structure. plos.org For this compound analogues, synthesizing homologues with shorter or longer acid chains (n=1, 3, 4) and introducing small alkyl groups (e.g., methyl) at the α or β positions of the chain would provide valuable insights into the spatial requirements of its biological target.
Substitutions and Transformations within the Carbamoyl (B1232498) Group
The carbamoyl group (-NH-CO-NH2) offers multiple sites for chemical modification. The urea-like structure contains hydrogen bond donors and a carbonyl acceptor, which are often critical for target binding. Transformations within this group can probe the importance of these interactions.
Potential modifications include:
N-Alkylation: Introducing alkyl or aryl substituents on one or both nitrogen atoms to explore steric tolerance and alter hydrogen-bonding capacity.
Acyl Group Substitution: Replacing the carbamoyl group with other acyl moieties (e.g., acetylamino, benzoylamino) to vary electronic and steric properties.
Bioisosteric Replacement: Substituting the urea (B33335) functionality with known bioisosteres, such as thioureas, guanidines, or sulfonamides, to assess the importance of the core structure.
Research on phenylcarbamic acid derivatives has shown that modifications to the carbamoyloxy fragment can significantly influence biological activity. mdpi.com For instance, incorporating a 3-trifluoromethyl-phenylcarbamoyloxy moiety was found to markedly improve the in vitro antimycobacterial activity compared to derivatives with other alkoxy-phenylcarbamoyloxy groups. mdpi.com This highlights the sensitivity of biological targets to changes within the carbamoyl-like linkage.
Design of Conformationally Restricted Analogues for Structure-Reactivity Investigations
Flexible molecules like this compound can adopt numerous conformations, only one of which may be the "active" conformation responsible for its biological effect. Designing conformationally restricted analogues, where the molecule's flexibility is reduced, is a powerful strategy to "lock" the structure into a specific shape. This approach can help identify the bioactive conformation and often leads to increased potency and selectivity.
Common strategies for introducing conformational rigidity include:
Cyclization: Linking two parts of the molecule to form a ring. For example, the phenyl group and the propanoic acid chain could be cyclized to form a tetralone or indane scaffold.
Incorporation of Rigid Spacers: Replacing flexible single bonds with double or triple bonds or incorporating small rings.
Spirocyclization: Creating a spirocyclic system where two rings share a single atom.
The synthesis of conformationally restricted analogues of the neurotransmitter GABA (Gabapentin) illustrates this principle. nih.gov A spiro-pyrrolidine analogue was synthesized that retained high affinity for the Gabapentin binding site, confirming the utility of this restrictive approach. nih.gov Similarly, conformationally restricted analogues of nicotine (B1678760) and deltorphins have been developed by cyclizing parts of the parent molecules, leading to compounds with altered selectivity and activity profiles. mdpi.comnih.gov These studies provide a clear precedent for applying similar design principles to the derivatives of this compound to investigate structure-reactivity relationships. nih.gov
Elucidation of Structure-Reactivity Relationships in Novel Derivatives
The ultimate goal of synthesizing the derivatives described in the preceding sections is to build a comprehensive understanding of the structure-reactivity relationships (SRR). By correlating the systematic changes in chemical structure with resulting changes in biological activity, a predictive model can be developed.
This process involves integrating the findings from each area of modification:
Stereochemistry: Determining which enantiomer is more active informs the 3D spatial arrangement required for binding.
Phenyl Moiety: Mapping the effects of different substituents reveals favorable and unfavorable electronic and steric interaction zones on the target. nih.govnih.gov
Acid Chain: Optimizing the chain length and branching pattern defines the optimal distance and orientation between the key binding groups. nih.gov
Carbamoyl Group: Identifying essential hydrogen bond donors/acceptors clarifies the specific interactions of this polar functional group.
Conformational Restriction: Testing rigid analogues helps to confirm the bioactive conformation hypothesized from studying flexible derivatives. nih.gov
By combining these data, a pharmacophore model can be constructed. This model defines the essential structural features and their optimal spatial arrangement required for biological activity, guiding the design of future, more potent, and selective derivatives.
Role As a Chemical Building Block and Research Probe in Organic Synthesis
Application in the Synthesis of Non-Natural Amino Acids and Peptidomimetics
The incorporation of non-natural amino acids like 3-(Carbamoylamino)-3-phenylpropanoic acid is a key strategy in medicinal chemistry to develop peptidomimetics. nih.govnih.gov These are molecules that mimic the structure and function of natural peptides but offer improved properties such as enhanced stability against enzymatic degradation, better membrane permeability, and increased biological activity. nih.gov
The β-amino acid backbone of this compound allows for the synthesis of β-peptides, which can adopt stable secondary structures like helices and sheets, similar to α-peptides. The presence of the ureido group (carbamoylamino) is particularly significant. Urea-linked peptidomimetics are of growing interest because the urea (B33335) bond is resistant to cleavage by proteases and can act as a hydrogen bond donor and acceptor, helping to mimic peptide conformations. organic-chemistry.org A facile one-pot procedure for synthesizing urea-linked peptides and neoglycopeptides has been developed that proceeds through a Curtius rearrangement, avoiding the need to isolate hazardous isocyanate intermediates. organic-chemistry.org This type of methodology highlights a pathway where a protected form of this compound could be integrated into peptide chains to create stable, functional peptidomimetics for drug discovery. nih.govorganic-chemistry.org
The synthesis of various β²-amino acid derivatives, which are structurally related to the target compound, underscores their importance as building blocks for creating novel peptide analogues with potential therapeutic applications. orgsyn.orgnih.gov
Table 1: Synthetic Approaches for Peptidomimetic Building Blocks
| Method | Description | Intermediates | Application |
|---|---|---|---|
| Curtius Rearrangement | A one-pot synthesis for creating urea linkages between amino acids. | Acyl azides, isocyanates | Synthesis of urea-linked peptidomimetics. organic-chemistry.org |
| Evans Oxazolidinone Auxiliary Method | Enantioselective derivatization of achiral carboxylic acids to produce chiral β-amino acids. | Chiral oxazolidinone adducts | Preparation of enantiomerically pure β²-amino acid building blocks. orgsyn.org |
Utility in the Construction of Complex Organic Scaffolds and Heterocyclic Systems
Amino acids are valuable starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals. The bifunctional nature of this compound—containing both an amine-derived (ureido) group and a carboxylic acid—makes it a suitable precursor for building complex molecular scaffolds and heterocyclic rings.
Research on related N-substituted β-amino acids demonstrates their utility in classical heterocyclic synthesis. For instance, N-phenyl-N-thiocarbamoyl-β-alanine, a thiourea (B124793) analogue of the target compound, is used in the Hantzsch synthesis to produce thiazole derivatives. nih.gov This reaction involves the condensation of the thiourea moiety with an α-haloketone or aldehyde to form the thiazole ring. nih.gov Similarly, other studies have shown that 3-aminoquinazolinone derivatives, which can be synthesized from amino acids, serve as precursors for fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones through condensation and cyclization reactions. nih.gov
These examples establish a precedent for the potential application of this compound in similar transformations. The ureido group can participate in cyclocondensation reactions with dicarbonyl compounds or their equivalents to form various six-membered heterocycles, such as pyrimidinones, while the carboxylic acid can be used for subsequent annulations or modifications.
Table 2: Heterocyclic Synthesis from Amino Acid Derivatives
| Starting Material Class | Reagents | Heterocyclic Product | Synthesis Type |
|---|---|---|---|
| N-Aryl-N-thiocarbamoyl-β-alanines | α-Haloketones/aldehydes | Thiazoles | Hantzsch Synthesis nih.gov |
Use in Reaction Development and Methodological Studies
The development of efficient synthetic routes to β-amino acids and their derivatives is an active area of chemical research. Methodological studies often focus on creating these valuable building blocks with high yield and stereoselectivity. researchgate.net Research in this area includes the development of facile one-pot syntheses for 3-amino-3-arylpropionic acids, the core structure of the title compound. researchgate.net
Furthermore, the ureido functional group itself is a subject of methodological development. As previously mentioned, a significant advancement is the one-pot synthesis of ureido peptides using Deoxo-Fluor and trimethylsilyl azide (TMSN₃) under Curtius rearrangement conditions. organic-chemistry.org This method circumvents the need to handle unstable intermediates and is enhanced by ultrasonication, demonstrating a modern approach to forming the urea linkage central to the structure of this compound and its potential peptide derivatives. organic-chemistry.org
Another key area of methodological research is the catalytic asymmetric synthesis of β-amino acids. A recently developed catalytic one-pot method provides enantiopure and unmodified β²-amino acids from bis-silyl ketene acetals and a silylated aminomethyl ether, catalyzed by a confined imidodiphosphorimidate (IDPi). nih.govacs.org Such studies, while not directly employing this compound as a reactant, are crucial as they provide the efficient and scalable access needed for this class of compounds to be widely used as building blocks in larger synthetic campaigns.
Function as a Chiral Auxiliary or Ligand Precursor for Asymmetric Catalysis (if applicable)
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. While many chiral molecules derived from the "chiral pool," such as amino acids and terpenes, are used for this purpose, there is no significant evidence in the reviewed literature to suggest that this compound is commonly employed as a chiral auxiliary. Typically, auxiliaries are designed for easy attachment and removal, and high stereochemical induction, with structures like Evans oxazolidinones or camphor-derived auxiliaries being more common.
Similarly, chiral ligands are used to coordinate with metal catalysts to create an asymmetric environment for a chemical reaction, thereby inducing enantioselectivity. The structure of this compound, with its potential coordination sites (carbonyl oxygens and nitrogens of the ureido group, and the carboxylate group), could theoretically be modified to act as a ligand precursor. However, its use in this capacity is not well-documented. The development of chiral ligands for asymmetric catalysis is a highly specialized field, and while amino acid derivatives are sometimes used, there are no prominent examples featuring this specific ureido-propanoic acid structure.
Emerging Trends and Future Directions in Research
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to minimize environmental impact and enhance safety. For the synthesis of 3-(Carbamoylamino)-3-phenylpropanoic acid and its analogs, research is shifting away from traditional methods that often rely on hazardous reagents and solvents.
Key Developments:
Alternative Solvents: A primary focus is the replacement of volatile organic compounds (VOCs) with greener alternatives. Water, supercritical fluids, and ionic liquids are being explored for their potential to facilitate reactions with reduced environmental footprints. researchgate.net The use of water is particularly attractive due to its non-toxicity and abundance. researchgate.net
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. researchgate.net The application of biocatalysts, such as lipases or engineered enzymes, could enable the enantioselective synthesis of this compound under mild conditions, reducing energy consumption and waste generation. Chemoenzymatic routes, which combine both chemical and enzymatic steps, are also being investigated to leverage the advantages of both approaches.
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat reaction mixtures, often leading to significantly shorter reaction times and increased energy efficiency compared to conventional heating methods. researchgate.net
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or "neat," represents a significant step towards sustainability by eliminating solvent waste altogether. Infrared irradiation is one method being explored to promote solvent-free amide bond formation from carboxylic acids and amines, a key step in the synthesis of ureido compounds.
| Green Chemistry Approach | Advantages | Potential Application in Synthesis |
| Use of Water as a Solvent | Non-toxic, abundant, safe | Synthesis of water-soluble precursors or final product |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable | Enantioselective synthesis of the chiral center |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency | Acceleration of key bond-forming reactions |
| Solvent-Free Synthesis | Elimination of solvent waste, improved atom economy | Direct condensation of starting materials |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalysts is crucial for improving the efficiency and selectivity of synthetic routes to this compound, particularly in achieving high enantiopurity.
Homogeneous Catalysis:
Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity. researchgate.net Research in this area is focused on:
Organocatalysis: Small organic molecules are being developed as catalysts to promote asymmetric reactions. Chiral Brønsted acids, for instance, have shown promise in asymmetric counteranion-directed catalysis (ACDC), which could be applied to the enantioselective synthesis of the target compound.
Transition Metal Catalysis: While aiming for greener approaches, research continues to refine transition metal catalysts for higher efficiency and lower environmental impact. Gold(I) catalysts, for example, have been utilized in three-component reactions to generate stereocenters with high enantioselectivity. nih.gov
Heterogeneous Catalysis:
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of easy separation, recovery, and reusability, contributing to more sustainable processes. Key areas of exploration include:
Solid Acid Catalysts: Materials like zeolites, mesoporous silicas, and metal-organic frameworks (MOFs) are being investigated as solid acid catalysts. Their well-defined pore structures can impart shape selectivity, while their surfaces can be functionalized to enhance catalytic activity.
Immobilized Catalysts: Attaching homogeneous catalysts to solid supports combines the high selectivity of the former with the practical benefits of the latter. This approach is being explored to create recyclable and more environmentally friendly catalytic systems.
Biocatalysis:
The use of enzymes as catalysts is a rapidly growing field. For the synthesis of chiral molecules like this compound, biocatalysts offer unparalleled enantioselectivity. Research is focused on:
Enzyme Engineering: Through techniques like directed evolution, enzymes are being modified to enhance their activity, stability, and substrate scope for specific synthetic transformations.
Whole-Cell Biocatalysis: Utilizing whole microorganisms as catalysts can simplify the process by eliminating the need for enzyme purification.
| Catalyst Type | Key Features | Potential Advantages for Synthesis |
| Homogeneous Organocatalysts | Metal-free, high selectivity | Avoidance of heavy metal contamination, high enantioselectivity |
| Heterogeneous Solid Acids | Reusable, easily separated | Simplified product purification, reduced waste |
| Biocatalysts (Enzymes) | High enantioselectivity, mild conditions | "Green" synthesis of enantiomerically pure product |
Advanced Mechanistic Investigations Utilizing In Situ and Operando Spectroscopy
A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The use of advanced spectroscopic techniques that allow for the real-time monitoring of reactions is a key trend in this area.
In Situ and Operando Spectroscopy:
These techniques enable the characterization of catalytic materials and reacting species under actual reaction conditions, providing dynamic information about the reaction pathway.
In Situ NMR and IR Spectroscopy: These methods can be used to identify and quantify reactants, intermediates, and products in the reaction mixture as the reaction progresses. This allows for the elucidation of reaction kinetics and the identification of transient species that may not be observable through traditional offline analysis.
Operando Raman Spectroscopy: This technique is particularly useful for studying heterogeneous catalytic systems, providing information about the structure of the catalyst surface and the nature of adsorbed species during the reaction.
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates, providing valuable insights into the reaction mechanism.
By applying these techniques to the synthesis of this compound, researchers can gain a detailed understanding of the key bond-forming steps, the role of the catalyst, and the factors that influence selectivity. This knowledge is invaluable for the rational design of improved synthetic protocols.
| Spectroscopic Technique | Information Gained | Application to Synthesis |
| In Situ NMR | Identification and quantification of soluble species | Real-time monitoring of reaction progress and intermediate formation |
| In Situ IR | Identification of functional groups and bonding changes | Tracking the conversion of starting materials to products |
| Operando Raman | Catalyst structure and surface species under reaction conditions | Understanding catalyst behavior and deactivation mechanisms |
| Mass Spectrometry | Detection and characterization of reaction intermediates | Elucidating complex reaction pathways |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The integration of automation and high-throughput experimentation (HTE) is revolutionizing the process of chemical synthesis and discovery. These platforms enable the rapid synthesis and screening of large libraries of compounds, accelerating the identification of new molecules with desired properties.
Automated Synthesis:
Robotic systems are being developed to perform chemical reactions with high precision and reproducibility, minimizing human error and allowing for 24/7 operation. nih.govresearchgate.net These platforms can be programmed to carry out multi-step syntheses, including purification and analysis, significantly increasing the efficiency of compound production. For the synthesis of derivatives of this compound, automated platforms could be used to rapidly generate a library of analogs with diverse substituents on the phenyl ring or modifications to the ureido group.
High-Throughput Experimentation (HTE):
HTE platforms allow for the parallel execution of a large number of experiments under varying conditions (e.g., different catalysts, solvents, temperatures). This enables the rapid optimization of reaction conditions and the discovery of novel reactivity. purdue.edu Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can be coupled with HTE to provide rapid analysis of reaction outcomes. purdue.edu
The combination of automated synthesis and HTE creates a powerful workflow for:
Rapid Reaction Optimization: Quickly identifying the optimal conditions for the synthesis of this compound.
Library Synthesis: Generating large and diverse libraries of related compounds for biological screening.
Structure-Activity Relationship (SAR) Studies: Accelerating the process of understanding how chemical structure relates to biological activity.
| Technology | Function | Impact on Research |
| Automated Synthesis Platforms | Perform chemical reactions, purification, and analysis robotically | Increased throughput, reproducibility, and efficiency in compound synthesis |
| High-Throughput Experimentation | Run many reactions in parallel under different conditions | Rapid optimization of reaction conditions and discovery of new reactions |
| Integrated Systems | Combine automated synthesis with high-throughput screening | Accelerated discovery of new bioactive molecules |
Computational Design of New Reactions and Predictive Synthesis of Novel Derivatives
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These approaches allow for the in silico design of new reactions and the prediction of the properties of novel molecules before they are synthesized in the lab.
Computational Reaction Design:
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict reaction outcomes. This allows researchers to screen potential synthetic routes and catalysts computationally, saving time and resources.
Machine Learning (ML) Models: By training on large datasets of known reactions, ML models can learn to predict the outcome of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes.
Predictive Synthesis of Novel Derivatives:
Molecular Docking and Virtual Screening: These computational techniques can be used to predict how well a molecule will bind to a specific biological target. This allows for the in silico screening of large virtual libraries of this compound derivatives to identify promising candidates for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate the chemical structure of molecules with their biological activity. These models can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
The integration of computational design with automated synthesis and high-throughput screening creates a closed-loop discovery cycle where new molecules are designed computationally, synthesized robotically, tested for activity, and the results are then used to refine the computational models for the next round of design.
| Computational Approach | Application | Benefit for Research |
| Quantum Mechanical Calculations | Modeling reaction mechanisms and predicting reactivity | Rational design of new synthetic routes and catalysts |
| Machine Learning | Predicting reaction outcomes and optimizing conditions | Accelerated discovery of new reactions and efficient synthesis planning |
| Virtual Screening | Identifying potential bioactive molecules from large virtual libraries | Prioritization of synthetic targets with a higher probability of success |
| QSAR Modeling | Predicting the biological activity of novel derivatives | Guiding the design of more potent and selective compounds |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 3-(Carbamoylamino)-3-phenylpropanoic acid?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the phenyl, carbamoyl, and propanoic acid moieties.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular formula (CHNO) and fragmentation patterns .
- X-ray Diffraction : Resolve crystal structures to validate stereochemistry and hydrogen-bonding interactions, particularly between the carbamoyl and carboxylic acid groups .
Q. What are the standard synthetic routes for this compound, and how can yield be optimized?
- Methodological Answer :
- Multi-step Synthesis : Start with β-phenylpropanoic acid derivatives and introduce the carbamoyl group via urea-forming reactions (e.g., using carbodiimide coupling agents).
- Optimization Parameters :
- Temperature Control : Maintain 0–5°C during carbamoylation to minimize side reactions.
- Catalyst Selection : Use 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
- Purification : Employ reverse-phase HPLC to isolate the product with >95% purity .
Q. Which analytical methods are most reliable for quantifying purity and stability?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity and degradation products .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition onset >200°C) .
- Ion Mobility Spectrometry (IMS) : Monitor gas-phase ion clustering behavior to study solute-solvent interactions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound's reactivity in biological systems?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps in enzymatic interactions.
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states for carbamoyl group hydrolysis .
- Isotopic Labeling : Track metabolic pathways using -labeled derivatives in cell cultures .
Q. How should researchers address contradictory data in bioactivity assays (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Normalize protocols for cell viability (MTT assay) and target binding (SPR or ITC) to minimize variability .
- Meta-Analysis : Cross-reference data from PubChem and ChemSpider (ID: 109) to identify outliers caused by impurities or solvent effects .
- Dose-Response Validation : Replicate experiments under controlled pH (7.4) and temperature (37°C) to ensure reproducibility .
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?
- Methodological Answer :
- Substituent Screening : Synthesize derivatives with halogenated phenyl groups or modified carbamoyl chains (e.g., methylurea) to assess potency .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like Keap1 or NF-κB .
- In Silico ADMET Prediction : Apply tools like SwissADME to prioritize analogs with favorable pharmacokinetic profiles .
Q. How can degradation pathways be characterized under varying physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (HCl), and basic (NaOH) conditions, followed by LC-MS/MS to identify breakdown products .
- Metabolite Profiling : Use hepatocyte incubations to detect phase I/II metabolites, such as glucuronidated or sulfated derivatives .
- Stability in Buffers : Monitor shelf-life in PBS (pH 7.4) at 4°C and 25°C to establish storage guidelines .
Safety and Handling Protocols
- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in accordance with EPA guidelines .
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods during synthesis to avoid dermal exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
